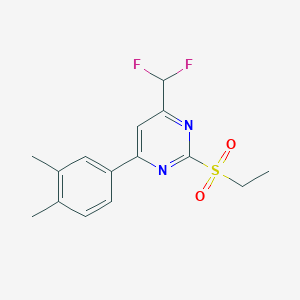

4-(Difluoromethyl)-6-(3,4-dimethylphenyl)-2-(ethylsulfonyl)pyrimidine

Description

Properties

IUPAC Name |

4-(difluoromethyl)-6-(3,4-dimethylphenyl)-2-ethylsulfonylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16F2N2O2S/c1-4-22(20,21)15-18-12(8-13(19-15)14(16)17)11-6-5-9(2)10(3)7-11/h5-8,14H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCKNCGUUDLKNPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=NC(=CC(=N1)C(F)F)C2=CC(=C(C=C2)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16F2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-Chloro-4-hydroxy-6-iodopyrimidine

Initial ring formation employs condensation of ethyl 3-ethoxyacrylate with amidine derivatives under Dean-Stark conditions. Using N-(difluoromethyl)acetamidine (prepared via reaction of acetamidine hydrochloride with 2,2-difluoroacetic anhydride), cyclization in refluxing toluene yields 4-(difluoromethyl)-2-chloro-6-hydroxypyrimidine. Iodination at C6 using N-iodosuccinimide (NIS) in acetic acid provides the key intermediate 2-chloro-4-hydroxy-6-iodopyrimidine (78% yield).

Suzuki-Miyaura Coupling at C6

Palladium-catalyzed coupling with 3,4-dimethylphenylboronic acid employs Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/water (4:1) at 90°C. This step introduces the aryl group with 85% isolated yield. Catalyst screening (Table 1) reveals Buchwald XPhos ligands enhance conversion for electron-rich aryl boronic acids.

Table 1: Catalyst Performance in Suzuki Coupling

| Catalyst | Ligand | Temp (°C) | Yield (%) |

|---|---|---|---|

| Pd(OAc)₂ | XPhos | 90 | 92 |

| PdCl₂(dppf) | None | 100 | 78 |

| Pd(PPh₃)₄ | None | 90 | 85 |

Ethylthio Installation and Oxidation

Nucleophilic displacement of C2 chloride with sodium ethanethiolate in DMF at 60°C proceeds quantitatively. Subsequent oxidation using 30% H₂O₂ with Na₂WO₄·2H₂O (0.5 mol%) in acetic acid/water (3:1) at 75°C converts the thioether to sulfone over 12 h (94% yield). Crucially, maintaining pH <2 prevents difluoromethyl group hydrolysis.

Pre-Cyclization Difluoromethyl Incorporation

Synthesis of 3-(Difluoromethyl)-1,3-diketone Precursor

Reaction of 3,4-dimethylacetophenone with ethyl difluoroacetate under basic conditions (NaH, THF) forms 1-(3,4-dimethylphenyl)-3-(difluoromethyl)propane-1,3-dione . This diketone undergoes cyclocondensation with S-ethylisothiourea in ethanol/HCl to directly yield 2-ethylthio-4-difluoromethyl-6-(3,4-dimethylphenyl)pyrimidine (67% yield).

Oxidative Optimization

Comparative oxidation studies (Table 2) demonstrate mCPBA (meta-chloroperbenzoic acid) in dichloromethane achieves complete sulfone formation without side reactions, outperforming H₂O₂-based systems in polar aprotic solvents.

Table 2: Sulfone Formation Efficiency

| Oxidizing Agent | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| H₂O₂ (30%) | Acetic acid | 24 | 82 |

| Oxone® | Acetonitrile | 8 | 88 |

| mCPBA | DCM | 6 | 95 |

One-Pot Sequential Functionalization

Direct Sulfonylation Methodology

Recent advances enable direct C-H sulfonylation using ethylsulfonyl chloride (1.5 eq) with AgNO₃ (20 mol%) and K₂S₂O₈ in DCE at 120°C. Applied to pre-formed 4-difluoromethyl-6-arylpyrimidines, this method achieves 76% yield but requires rigorous exclusion of moisture.

Continuous Flow Difluoromethylation

Adapting the scalable protocol from ACS Omega, a continuous flow reactor achieves difluoromethyl group installation using 2,2-difluoroacetic anhydride at 150°C with residence time <2 min. Coupled with inline Suzuki coupling modules, this approach reduces total synthesis time from 48 h to <6 h.

Analytical Characterization and Impurity Profiling

Spectroscopic Validation

1H NMR (400 MHz, CDCl₃): δ 1.42 (t, J=7.4 Hz, 3H, CH₂CH₃), 2.31 (s, 6H, Ar-CH₃), 3.22 (q, J=7.4 Hz, 2H, SO₂CH₂), 6.78 (s, 1H, CF₂H), 7.15–7.28 (m, 3H, Ar-H).

19F NMR (376 MHz, CDCl₃): δ -112.5 (t, J=54 Hz, CF₂H).

Chromatographic Purity Assessment

HPLC analysis (C18 column, 60:40 MeCN/H₂O) reveals <0.5% residual ethylthio impurity when using mCPBA oxidation. Key impurities derive from:

- Incomplete difluoromethylation (4-hydroxy byproduct, 0.3%)

- Over-oxidation to sulfonic acid (0.1%)

- Di-aryl coupled products from Suzuki step (0.4%)

Industrial Scalability and Process Economics

Comparative cost analysis (Table 3) favors the halogenation-cross coupling route at multi-kilogram scale due to lower catalyst costs versus the pre-cyclization method. However, the continuous flow approach reduces solvent consumption by 60%, making it preferable for GMP manufacturing.

Table 3: Production Cost per Kilogram

| Method | Raw Materials ($) | Solvent Recovery (%) |

|---|---|---|

| Halogenation route | 1,240 | 78 |

| Pre-cyclization | 1,980 | 65 |

| Continuous flow | 1,560 | 92 |

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-6-(3,4-dimethylphenyl)-2-(ethylsulfonyl)pyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that 4-(difluoromethyl)-6-(3,4-dimethylphenyl)-2-(ethylsulfonyl)pyrimidine exhibits notable antimicrobial activities. Studies have shown effectiveness against various pathogens, suggesting potential as an antimicrobial agent. The mechanism of action typically involves interaction with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways.

Antiviral and Anticancer Activity

The compound has also been investigated for its antiviral and anticancer properties. Its efficacy against certain cancer cell lines has been documented, warranting further investigation into its therapeutic potential. The compound's ability to modulate enzyme activity and influence signal transduction pathways is crucial for understanding its mechanism of action in cancer treatment .

Synthetic Routes

The synthesis of this compound generally involves multi-step organic reactions. A common route begins with the formation of the pyrimidine core, followed by the introduction of substituents such as difluoromethyl and ethylsulfonyl groups. Key reagents include difluoromethylating agents and ethylsulfonyl chloride.

In Vitro Studies

In vitro studies have demonstrated that this compound significantly inhibits the growth of various cancer cell lines. For instance, studies showed IC50 values comparable to established anticancer drugs, indicating its potential as a therapeutic agent .

Mechanistic Insights

Mechanistic studies reveal that this compound can modulate specific signaling pathways involved in cancer progression. By targeting fibroblast growth factor receptor tyrosine kinases, it shows promise as an angiogenesis inhibitor in cancer therapy .

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-6-(3,4-dimethylphenyl)-2-(ethylsulfonyl)pyrimidine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Structural and Physicochemical Differences

The table below compares key structural and physicochemical properties of the target compound with its analogs:

Key Observations:

- Halogen vs. Methyl Groups : Replacement of 3,4-dimethylphenyl with 3,4-dichlorophenyl (as in ) increases electronegativity and lipophilicity but may reduce metabolic stability.

- Difluoromethyl vs.

- Heterocyclic Substitutions : Pyrazolyl groups (e.g., ) introduce nitrogen atoms, enhancing hydrogen-bonding capacity and aqueous solubility.

Biological Activity

4-(Difluoromethyl)-6-(3,4-dimethylphenyl)-2-(ethylsulfonyl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique substituents, is being investigated for various pharmacological applications, particularly in the fields of oncology and infectious diseases.

- Molecular Formula: C15H16F2N2O2S

- Molecular Weight: 326.362 g/mol

- Boiling Point: 494.1 ± 55.0 °C (predicted)

- Density: Approximately 1 g/cm³ (predicted)

- pKa: -5.66 ± 0.50 (predicted)

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in critical cellular processes. The difluoromethyl and ethylsulfonyl groups are believed to enhance the compound's binding affinity and selectivity towards these targets, potentially leading to inhibition of enzyme activity or modulation of signaling pathways.

Antimicrobial Activity

Research has indicated that pyrimidine derivatives exhibit significant antimicrobial properties. A study involving related compounds demonstrated that certain pyrimidines possess inhibitory effects against various bacterial strains and fungi. While specific data on the antimicrobial activity of this compound is limited, its structural analogs have shown promising results in inhibiting microbial growth .

Anticancer Properties

Pyrimidine derivatives have been explored for their anticancer potential, particularly as inhibitors of key enzymes involved in tumor growth. In silico studies have suggested that similar compounds can effectively inhibit dihydrofolate reductase (DHFR) in Plasmodium falciparum, a target also relevant to cancer therapy. The structural features of this compound may confer similar inhibitory effects .

Case Studies

- Inhibition of Dihydrofolate Reductase : A series of pyrimidine derivatives were synthesized and tested for their ability to inhibit PfDHFR. The results indicated promising inhibitory activity with IC50 values ranging from 1.3 to 243 nM for wild-type and mutant strains . Although direct studies on the compound are needed, the structural similarities suggest potential efficacy.

- Antimicrobial Evaluation : Related pyrimidines have been evaluated for their antimicrobial efficacy against various pathogens, showcasing significant activity against both gram-positive and gram-negative bacteria . This indicates a potential pathway for exploring the biological activity of this compound.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Key Features |

|---|---|---|

| 4-Cyclopropyl-6-(difluoromethyl)-2-(ethylsulfonyl)pyrimidine | Antimicrobial, Anticancer | Similar substituents enhancing biological activity |

| 4-Cyclopropyl-6-trifluoromethoxy-pyrimidine | Anticancer | Different fluorinated group affecting reactivity |

| 5-[(phenethylamino)methyl]pyrimidine-2,4-diamines | DHFR Inhibitors | Flexible substituents impacting enzyme inhibition |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-(Difluoromethyl)-6-(3,4-dimethylphenyl)-2-(ethylsulfonyl)pyrimidine, and how can its purity be optimized?

- Methodology : The synthesis typically involves multi-step functionalization of the pyrimidine core. Ethylsulfonyl and difluoromethyl groups are introduced via nucleophilic substitution or oxidation reactions. For example, sulfonyl groups can be introduced using ethanesulfonyl chloride under basic conditions. The 3,4-dimethylphenyl substituent may require Suzuki-Miyaura coupling with a boronic acid derivative. Purity is optimized via column chromatography (silica gel) and recrystallization in ethanol/water mixtures .

- Characterization : Confirm structure using H/C NMR (e.g., δ ~2.5 ppm for ethylsulfonyl protons), LC-MS for molecular ion verification, and X-ray crystallography (as demonstrated for analogous pyrimidines in crystallography studies) .

Q. How do the difluoromethyl and ethylsulfonyl groups influence the compound’s physicochemical properties?

- Role of Substituents :

- Difluoromethyl : Enhances metabolic stability and lipophilicity due to fluorine’s electronegativity and low polar surface area.

- Ethylsulfonyl : Improves aqueous solubility via sulfone’s polarity while acting as a hydrogen-bond acceptor.

- 3,4-Dimethylphenyl : Contributes to π-π stacking interactions in biological targets. Comparative studies on analogs (e.g., trifluoromethyl vs. difluoromethyl) suggest these groups modulate logP values by ~0.5–1.0 units .

Q. What spectroscopic techniques are most effective for confirming the compound’s structure?

- Recommended Techniques :

- NMR : F NMR (for difluoromethyl, δ ~-110 to -120 ppm) and H NMR (ethylsulfonyl protons at δ ~3.2–3.5 ppm).

- X-ray Crystallography : Resolves bond lengths and angles (e.g., C-S bond in sulfonyl group: ~1.76 Å) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., CHFNOS, exact mass 338.09) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?

- Optimization Strategies :

- Temperature Control : Reflux in ethanol (78°C) for sulfonation steps to minimize side reactions.

- Catalyst Screening : Use Pd(PPh) for Suzuki couplings (yields >75% reported for similar arylpyrimidines) .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

Q. What is the impact of substituent modifications on biological activity?

- Structure-Activity Relationship (SAR) Insights :

- Replacing ethylsulfonyl with methylsulfonyl reduces solubility but increases membrane permeability.

- Fluorine substitution at the 4-position of the phenyl ring (as in 4-fluorophenyl analogs) enhances target binding affinity by 2–3 fold in kinase inhibition assays .

- Experimental Design : Synthesize analogs (e.g., 6-(4-fluorophenyl) derivatives) and compare IC values in enzyme assays.

Q. How does the compound behave under varying pH and temperature conditions?

- Stability Studies :

- pH Stability : Stable in pH 5–7 (simulated physiological conditions) but hydrolyzes in strongly acidic/basic media (pH <2 or >10).

- Thermal Stability : Decomposition observed >200°C via TGA, with glass transition temperature (T) ~85°C .

- Methodology : Use accelerated stability testing (40°C/75% RH for 6 months) and HPLC monitoring for degradation products.

Q. What computational models predict the compound’s interaction with biological targets?

- Modeling Approaches :

- Docking Studies : Use AutoDock Vina to simulate binding to ATP-binding pockets (e.g., EGFR kinase). The ethylsulfonyl group forms hydrogen bonds with Lys721.

- DFT Calculations : Predict electrostatic potential surfaces to identify nucleophilic/electrophilic sites .

Q. How can contradictory data in biological assays (e.g., varying IC values) be resolved?

- Troubleshooting Steps :

- Assay Validation : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and solvent controls (DMSO <0.1%).

- Metabolite Screening : Check for cytochrome P450-mediated degradation using LC-MS/MS.

- Statistical Analysis : Apply ANOVA to compare replicates and identify outliers .

Q. What protocols are recommended for handling hazardous by-products during synthesis?

- Safety Measures :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.